molecular formula C6H11O9P · NH4 B587110 d-Myo-inositol 4-monophosphate ammonium salt CAS No. 142760-33-6

d-Myo-inositol 4-monophosphate ammonium salt

Cat. No. B587110
CAS RN: 142760-33-6
M. Wt: 277.2
InChI Key: REMBBOONLXQKLK-FULNNGFGSA-N
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Description

D-myo-Inositol-4-phosphate (Ins (4)P1) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals .


Synthesis Analysis

Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .


Molecular Structure Analysis

The molecular formula of D-myo-Inositol-4-phosphate (ammonium salt) is C6H11O9P • NH4 .


Chemical Reactions Analysis

Ins (4)P1 can be formed by dephosphorylation of Ins (1,4)P2 by inositol polyphosphate 1-phosphatase or dephosphorylated to inositol by inositol monophosphatase .


Physical And Chemical Properties Analysis

The molecular weight of D-myo-Inositol-4-phosphate (ammonium salt) is 277.2 . It is a lyophilized powder and soluble in water .

Scientific Research Applications

Synthesis and Biological Activity

D-Myo-inositol 4-monophosphate ammonium salt is synthesized from myo-inositol and has been studied for its biological activity. Reese and Ward (1987) described the conversion of myo-inositol into the ammonium salts of racemic and enantiomerically pure D-myo-inositol 1,4,5-trisphosphate. They found that the n.m.r. spectroscopic properties and biological activity of synthetic and naturally-isolated forms are virtually identical (Reese & Ward, 1987).

Quantitative Analysis

A sensitive method for quantifying the mass of inositol phosphates, including inositol monophosphate, bisphosphate, trisphosphate, and tetrakisphosphate, in biological samples has been developed. This method, described by Datorre, Corr, and Creer (1990), uses ammonium sulfate gradient elution anion exchange column chromatography, and the myo-inositol derived from each inositol phosphate species is quantified by gas chromatography-mass spectrometry (Datorre, Corr, & Creer, 1990).

Cellular Distribution and Impact

Liu, Villalta, and Sturla (2009) developed a method for the separation and simultaneous quantitation of myo-inositol and different naturally occurring phosphorylated inositol compounds in cells and plant sources. This study helps in understanding the role of inositol phosphates in nutrition, cellular processes, diseases, and their modulation by diet (Liu, Villalta, & Sturla, 2009).

Coordination Chemistry

Kremer et al. (2020) focused on the interaction of myo-inositol phosphates, especially myo-inositol hexakisphosphate (InsP6), with cations. They highlighted the importance of this interaction in understanding the function of these molecules in eukaryotic cells, especially considering the strong association of phytate with simple inorganic and organic ammonium cations in solution (Kremer et al., 2020).

Metabolic Role in Plants

Loewus and Murthy (2000) discussed the multifunctional position of myo-inositol in plant biochemistry and physiology. They highlighted its metabolic aspects and impact on growth and development, emphasizing the conversion of D-glucose-6-P to 1L-myo-inositol-1-P as a critical step in its biosynthesis (Loewus & Murthy, 2000).

Safety and Hazards

The safety information for D-myo-Inositol-4-phosphate (ammonium salt) indicates that it should be stored at -20°C . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

properties

IUPAC Name

azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMBBOONLXQKLK-GEXMZCQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

d-Myo-inositol 4-monophosphate ammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-Myo-inositol 4-monophosphate ammonium salt
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d-Myo-inositol 4-monophosphate ammonium salt
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d-Myo-inositol 4-monophosphate ammonium salt
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d-Myo-inositol 4-monophosphate ammonium salt
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d-Myo-inositol 4-monophosphate ammonium salt
Reactant of Route 6
d-Myo-inositol 4-monophosphate ammonium salt

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